L-Glucono-1,5-lactone
CAS No.: 52153-09-0
Cat. No.: VC21110401
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52153-09-0 |
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Molecular Formula | C6H10O6 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
Standard InChI | InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 |
Standard InChI Key | PHOQVHQSTUBQQK-KLVWXMOXSA-N |
Isomeric SMILES | C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O |
SMILES | C(C1C(C(C(C(=O)O1)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(=O)O1)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
L-Glucono-1,5-lactone is characterized by its cyclic structure, featuring a tetrahydro-2H-pyran-2-one ring with multiple hydroxyl groups. The compound has the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . Its full IUPAC name is (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, which reflects its specific stereochemical configuration . The "L" designation refers to the stereochemistry of the molecule, which is opposite to the D-glucono-1,5-lactone isomer.
L-Glucono-1,5-lactone is recognized by several synonyms and identifiers, including:
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CAS Registry Number: 52153-09-0
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Alternative names: L-Gluconic acid d-lactone
The compound contains a lactone functional group, which is an internal ester formed between carboxylic acid and hydroxyl groups within the same molecule, creating its characteristic cyclic structure.
Table 1: Physical and Chemical Properties of L-Glucono-1,5-lactone
Property | Value |
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Molecular Formula | C6H10O6 |
Molecular Weight | 178.14 g/mol |
CAS Number | 52153-09-0 |
IUPAC Name | (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |
Functional Group | Lactone (cyclic ester) |
Creation Date in PubChem | 2005-07-11 |
Last Modified in PubChem | 2025-04-05 |
Stereochemistry and Structural Significance
The stereochemistry of L-glucono-1,5-lactone is crucial to its biological activity and interactions. The compound features specific stereochemical configurations at carbons 3, 4, 5, and 6, as indicated in its IUPAC name with the designations 3S, 4R, 5R, and 6S . This stereochemical arrangement distinguishes it from the D-isomer and contributes to its unique interaction patterns with enzymes and other biological molecules.
Biochemical Role and Significance
Metabolic Pathways and Enzymatic Interactions
In this newly identified pathway, L-glucono-1,5-lactone serves as a key intermediate. Specifically, scyllo-inositol dehydrogenase catalyzes the first step of this pathway, oxidizing L-glucose to produce L-glucono-1,5-lactone with concomitant reduction of NAD+ in a dependent manner . This discovery represents a significant advancement in our understanding of carbohydrate metabolism and the potential metabolic fates of L-sugars.
Structural Biology Insights
A major breakthrough in understanding the biochemical role of L-glucono-1,5-lactone came from the crystal structure determination of its complex with scyllo-inositol dehydrogenase. Researchers have successfully resolved the crystal structure of the ternary complex of scyllo-inositol dehydrogenase with NAD+ and L-glucono-1,5-lactone at 1.8 Å resolution .
This high-resolution structure provides crucial insights into the molecular basis of L-glucose oxidation. The enzyme adopts a homo-tetrameric structure, similar to other members of the inositol dehydrogenase family. Importantly, the electron densities of the bound L-glucono-1,5-lactone were clearly observed in the crystal structure, allowing researchers to identify the specific residues responsible for substrate interaction in the catalytic site .
The structural analysis revealed several key residues involved in the catalytic activity and substrate recognition:
Table 2: Key Enzyme Residues in Scyllo-inositol Dehydrogenase Interaction with L-Glucono-1,5-lactone
Residue | Function |
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Lys106 | Conserved catalytic residue |
Asp191 | Conserved catalytic residue |
His195 | Conserved catalytic residue |
His318 | Located in the loop region of the adjacent subunit, involved in substrate recognition |
Arg178 | Located in the flexible loop at the entrance of the catalytic site, involved in accepting both L-glucose and inositols as substrates |
The significance of these residues in catalytic activity has been confirmed through site-directed mutagenesis studies . This structural information provides valuable insights into the mechanism of L-glucose oxidation and the formation of L-glucono-1,5-lactone in biological systems.
Comparative Analysis with D-Glucono-1,5-lactone
Structural and Functional Differences
While the focus of this article is on L-glucono-1,5-lactone, a comparative analysis with its D-isomer can provide valuable context for understanding its unique properties. Both isomers share the same molecular formula (C6H10O6) and molecular weight (178.14 g/mol) but differ in their stereochemical configuration.
Table 3: Comparison of L-Glucono-1,5-lactone and D-Glucono-1,5-lactone
Feature | L-Glucono-1,5-lactone | D-Glucono-1,5-lactone |
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CAS Number | 52153-09-0 | 90-80-2 |
Stereochemistry | L-configuration | D-configuration |
Natural Occurrence | Limited, recently discovered in metabolic pathways | Found in honey, fruit juices, wine, fermented products |
Commercial Applications | Research purposes | Food additive (E575), acidifier, protein coagulant |
Biological Activities | Substrate for scyllo-inositol dehydrogenase | Cardioprotective effects, activator of PKCε |
Preparation Method | Not specified in available data | Commercially prepared by oxidation of glucose with bromine water |
Biological Significance of the D-isomer
D-Glucono-1,5-lactone (commonly known as gluconolactone or GDL) is widely distributed in nature and has been extensively studied for its various biological activities . Recent research has demonstrated that D-glucono-1,5-lactone can alleviate myocardial ischemia/reperfusion injury by acting as a potent activator of protein kinase C epsilon (PKCε) and providing cardioprotection via activation of ERK signaling .
This D-isomer is also commercially utilized as a food additive (European food additive number E575) in various products including yogurt, cheese, bread, wine, and tofu . It functions as a sequestrant, an acidifier, and a curing, pickling, or leavening agent in food applications .
Whether L-glucono-1,5-lactone possesses similar biological activities or potential applications remains an important area for further investigation.
Research Applications and Future Perspectives
Research Gaps and Future Directions
Despite recent advances, many aspects of L-glucono-1,5-lactone remain unexplored. Key areas for future research include:
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Further characterization of its physical and chemical properties
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Investigation of potential biological activities beyond its role as an enzyme substrate
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Exploration of its potential applications in biotechnology or pharmaceutical research
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Identification of additional metabolic pathways that might involve L-glucono-1,5-lactone
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Comparative studies with the D-isomer to better understand the impact of stereochemistry on biological activity
The discovery of enzymes that can metabolize L-glucose to L-glucono-1,5-lactone opens possibilities for identifying new metabolic pathways and enzymes that might utilize this compound, with potential implications for both basic science and biotechnological applications.
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